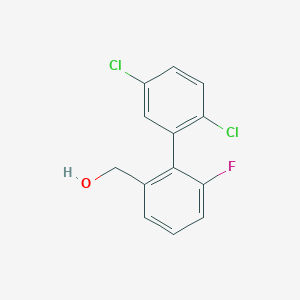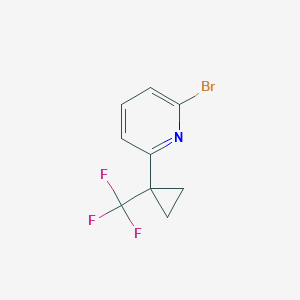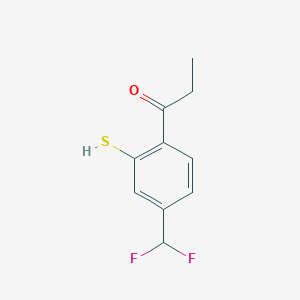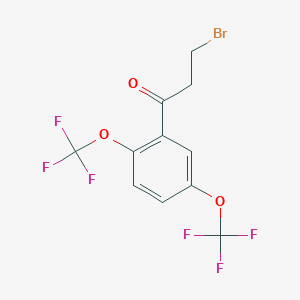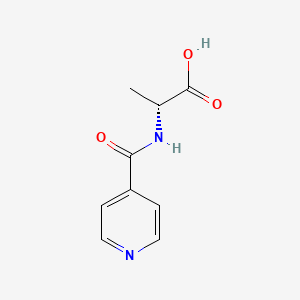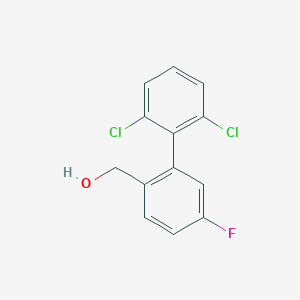
(2',6'-Dichloro-5-fluoro-biphenyl-2-yl)-methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2’,6’-Dichloro-5-fluoro-biphenyl-2-yl)-methanol is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of two chlorine atoms and one fluorine atom attached to the biphenyl structure, along with a methanol group. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2’,6’-Dichloro-5-fluoro-biphenyl-2-yl)-methanol typically involves the following steps:
Halogenation: The biphenyl compound undergoes halogenation to introduce chlorine and fluorine atoms at specific positions.
Methanol Addition: The halogenated biphenyl is then reacted with methanol under controlled conditions to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation and methanol addition reactions, utilizing catalysts and optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2’,6’-Dichloro-5-fluoro-biphenyl-2-yl)-methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove halogen atoms or modify the methanol group.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of (2’,6’-Dichloro-5-fluoro-biphenyl-2-yl)-aldehyde or (2’,6’-Dichloro-5-fluoro-biphenyl-2-yl)-carboxylic acid.
Reduction: Formation of dehalogenated biphenyl compounds.
Substitution: Formation of biphenyl derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(2’,6’-Dichloro-5-fluoro-biphenyl-2-yl)-methanol is used in various scientific research fields, including:
Chemistry: As a precursor for synthesizing other complex organic molecules.
Biology: Studying its effects on biological systems and potential as a biochemical probe.
Medicine: Investigating its potential therapeutic properties and interactions with biological targets.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (2’,6’-Dichloro-5-fluoro-biphenyl-2-yl)-methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2’,6’-Dichloro-biphenyl-2-yl)-methanol
- (5-Fluoro-biphenyl-2-yl)-methanol
- (2’,6’-Dichloro-5-fluoro-biphenyl-2-yl)-acetic acid
Uniqueness
(2’,6’-Dichloro-5-fluoro-biphenyl-2-yl)-methanol is unique due to the specific arrangement of chlorine and fluorine atoms on the biphenyl structure, along with the presence of a methanol group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research applications.
Eigenschaften
Molekularformel |
C13H9Cl2FO |
|---|---|
Molekulargewicht |
271.11 g/mol |
IUPAC-Name |
[2-(2,6-dichlorophenyl)-4-fluorophenyl]methanol |
InChI |
InChI=1S/C13H9Cl2FO/c14-11-2-1-3-12(15)13(11)10-6-9(16)5-4-8(10)7-17/h1-6,17H,7H2 |
InChI-Schlüssel |
HBUDFKKZQBYQBE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)Cl)C2=C(C=CC(=C2)F)CO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


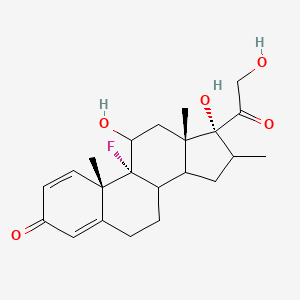


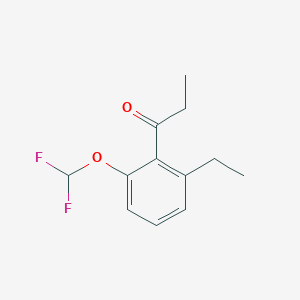

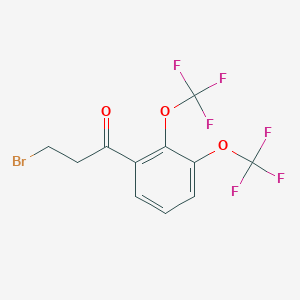
![6,7,8,9-Tetrahydro-1H-6,10-methanoazepino[4,5-g]quinoxaline hydrochloride](/img/structure/B14064979.png)
